molecular formula C106H168Br2F2N2O6 B12854407 (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione

(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione

Cat. No.: B12854407
M. Wt: 1764.3 g/mol
InChI Key: PVZPCXJSHWSVHL-UVXJWRASSA-N
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Description

(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated indole groups and a furobenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, which are then halogenated using bromine and fluorine reagents. The final step involves the condensation of these halogenated indoles with the furobenzofuran core under specific reaction conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the halogenated indole groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its halogenated indole groups may interact with specific proteins or enzymes, providing insights into their functions.

Medicine

In medicine, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione has potential applications as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways involved in diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its halogenated structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets. The halogenated indole groups may bind to proteins or enzymes, altering their activity. This interaction can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione stands out due to its complex structure and multiple halogenated groups. These features may confer unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C106H168Br2F2N2O6

Molecular Weight

1764.3 g/mol

IUPAC Name

(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione

InChI

InChI=1S/C106H168Br2F2N2O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-85(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-111-101-87(77-79-91(107)99(101)109)95(103(111)113)97-89-83-94-90(84-93(89)117-105(97)115)98(106(116)118-94)96-88-78-80-92(108)100(110)102(88)112(104(96)114)82-70-76-86(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-86H,5-76,81-82H2,1-4H3/b97-95+,98-96+

InChI Key

PVZPCXJSHWSVHL-UVXJWRASSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)/C(=C\3/C4=CC5=C(C=C4OC3=O)/C(=C\6/C7=C(C(=C(C=C7)Br)F)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C(=O)O5)/C1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2F)Br)C(=C3C4=CC5=C(C=C4OC3=O)C(=C6C7=C(C(=C(C=C7)Br)F)N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C(=O)O5)C1=O

Origin of Product

United States

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